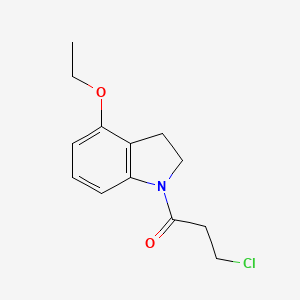![molecular formula C11H22N2O2 B1477206 9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol CAS No. 2092562-85-9](/img/structure/B1477206.png)
9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol
Descripción general
Descripción
9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol, also known as AEOA, is a synthetic molecule with a unique chemical structure and a variety of potential applications. AEOA is a cyclic amine that has been studied for its potential use as a drug and therapeutic agent, as well as a catalyst for various chemical reactions. AEOA is a promising compound with a wide range of potential applications, and research into its synthesis, mechanism of action, and biochemical and physiological effects is ongoing.
Aplicaciones Científicas De Investigación
Oxytocin and Pharmacotherapy
- Oxytocin Research : A review highlights the broad physiological and pathological roles of oxytocin, such as its effects on sexual activity, stress, and social bonding, indicating the potential of oxytocin and its receptor as drug therapy targets. This suggests the importance of related compounds, like 9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol, in modulating similar pathways for therapeutic purposes (C. Viero et al., 2010).
Chemical Properties and Biological Significance
- Oxazolone Chemistry : The synthetic approaches and biological significance of oxazolone moieties, including their antimicrobial, anti-inflammatory, and anticancer activities, are discussed, indicating the potential utility of structurally related compounds in various pharmacological applications (Neelottama Kushwaha & S. Kushwaha, 2021).
Advanced Oxidation Processes
- Degradation of Nitrogen-Containing Compounds : A review on the advanced oxidation processes for degrading nitrogen-containing hazardous compounds emphasizes the significance of such methods in handling resistant organic compounds, which may relate to the environmental or pharmaceutical degradation of complex molecules like 9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (Akash P. Bhat & P. Gogate, 2021).
Drug Development and tRNA Aminoacylation
- tRNA Aminoacylation Inhibition : The effectiveness of inhibiting tRNA aminoacylation as an antimicrobial strategy is discussed, highlighting the potential of compounds targeting this essential step in protein synthesis for drug development, which may include the design and application of molecules like 9-(2-Aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol (Joanne M L Ho et al., 2018).
Propiedades
IUPAC Name |
9-(2-aminoethyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c12-4-7-13-5-2-11(3-6-13)9-10(14)1-8-15-11/h10,14H,1-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOESGYBAXJFRKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)CCN)CC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(2-aminoethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477123.png)




![5-(3-aminopropyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1477135.png)
![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(methylamino)ethan-1-one](/img/structure/B1477136.png)
![4-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-4-oxobutanoic acid](/img/structure/B1477137.png)
![(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1477139.png)
![2-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1477140.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butan-1-one](/img/structure/B1477141.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)butanoic acid](/img/structure/B1477142.png)
![3-Amino-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B1477143.png)
![3-(6-Chloropyrimidin-4-yl)-6-ethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B1477146.png)